molecular formula C21H22N4O5S2 B2427689 2-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}amino)-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione CAS No. 866809-11-2

2-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}amino)-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione

Cat. No.: B2427689
CAS No.: 866809-11-2
M. Wt: 474.55
InChI Key: CGAYGZXPNIVFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}amino)-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione is a complex organic molecule with potential applications in various scientific fields. Its structure includes a thieno[3,4-d]thiazole ring, a benzoyl group, a piperazine ring, and a furan ring, making it a unique and versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}amino)-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione involves multiple steps, starting with the preparation of the thieno[3,4-d]thiazole ring. This can be achieved through a cyclization reaction involving a suitable dithiol and an amine. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the piperazine ring through nucleophilic substitution. Finally, the furan ring is added using a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}amino)-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione: can undergo various chemical reactions, including:

    Oxidation: The thieno[3,4-d]thiazole ring can be oxidized to introduce additional functional groups.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno[3,4-d]thiazole ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

2-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}amino)-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione: has a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for targeting diseases involving oxidative stress or inflammation.

    Industry: As a precursor for the production of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}amino)-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoyl and piperazine groups can enhance binding affinity and selectivity, while the furan ring can participate in additional interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar compounds to 2-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}amino)-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione include:

    Thieno[3,4-d]thiazole derivatives: These compounds share the core thieno[3,4-d]thiazole structure and may have similar biological activities.

    Benzoyl piperazine derivatives: These compounds contain the benzoyl and piperazine groups and are often used in drug development.

    Furan-containing compounds: These compounds include the furan ring and can have diverse applications in chemistry and biology.

The uniqueness of This compound lies in its combination of these structural elements, which can result in unique properties and applications.

Properties

IUPAC Name

[4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c26-19(24-7-9-25(10-8-24)20(27)17-2-1-11-30-17)14-3-5-15(6-4-14)22-21-23-16-12-32(28,29)13-18(16)31-21/h1-6,11,16,18H,7-10,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAYGZXPNIVFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=NC4CS(=O)(=O)CC4S3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.